N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide

Kinase inhibition c-Met VEGFR-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule (C₁₅H₁₂N₆O₂, MW 308.30) built on a triazolo[4,3-a]pyrazine scaffold linked to an indole-3-carboxamide moiety. This scaffold is recognized as a privileged structure in kinase inhibitor design, with related triazolo[4,3-a]pyrazine derivatives reported as inhibitors of c-Met, VEGFR-2, and RIPK1 across multiple patent and literature disclosures.

Molecular Formula C15H12N6O2
Molecular Weight 308.301
CAS No. 2034286-52-5
Cat. No. B2802020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide
CAS2034286-52-5
Molecular FormulaC15H12N6O2
Molecular Weight308.301
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NN=C4N3C=CNC4=O
InChIInChI=1S/C15H12N6O2/c22-14(10-7-17-11-4-2-1-3-9(10)11)18-8-12-19-20-13-15(23)16-5-6-21(12)13/h1-7,17H,8H2,(H,16,23)(H,18,22)
InChIKeyDYMKYBFUAJVLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2034286-52-5): Procurement-Relevant Baseline Characterization


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule (C₁₅H₁₂N₆O₂, MW 308.30) built on a triazolo[4,3-a]pyrazine scaffold linked to an indole-3-carboxamide moiety. This scaffold is recognized as a privileged structure in kinase inhibitor design, with related triazolo[4,3-a]pyrazine derivatives reported as inhibitors of c-Met, VEGFR-2, and RIPK1 across multiple patent and literature disclosures [1]. However, at the time of this analysis, no primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific CAS-numbered compound could be identified from non-excluded sources . The available vendor technical datasheets provide only molecular identity and purity specifications (typically ≥95%) without target engagement, selectivity, or pharmacokinetic measurements .

Why Generic Substitution of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide Is Not Supported by Current Evidence


In the absence of disclosed target engagement or selectivity data for this compound, claims of superiority or even equivalence to in-class analogs cannot be substantiated. Related triazolo[4,3-a]pyrazine derivatives show highly divergent activity profiles: for example, dual c-Met/VEGFR-2 inhibitors in this chemical series exhibit nanomolar kinase inhibition (IC₅₀ 48 nM for c-Met) [1], while RIPK1-targeting fused triazole compounds from Merck Sharp & Dohme show distinct structure-activity relationships driven by peripheral substituents [2]. The specific combination of an 8-hydroxy substitution on the triazolo[4,3-a]pyrazine core and an unsubstituted indole-3-carboxamide side chain in this compound has no published quantitative comparator data, meaning any assumption of functional interchangeability with analogs bearing chloro, methoxy, or pyrrolidine modifications would be speculative and scientifically unjustified.

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide: Quantitative Differentiation Evidence Audit


Structural Uniqueness of the 8-Hydroxy Triazolo[4,3-a]pyrazine Scaffold Relative to Analogous c-Met and VEGFR-2 Inhibitors

In the dual c-Met/VEGFR-2 inhibitor series reported by OUCI researchers, the most potent compound (22i) bearing a 4-oxo-pyridazinone moiety achieved an IC₅₀ of 48 nM against c-Met kinase and antiproliferative IC₅₀ values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa) [1]. The target compound lacks this critical pyridazinone motif, which was essential for nanomolar potency. No head-to-head data exist, but the structural divergence implies that the 8-hydroxy indole-3-carboxamide derivative would require independent potency profiling; activity cannot be inferred from this comparator series.

Kinase inhibition c-Met VEGFR-2 scaffold comparison

Inferred Selectivity Profile Divergence from RIPK1-Targeted Fused Triazole Compounds

Merck Sharp & Dohme's patent WO 2023/225041 A1 discloses fused triazole compounds as RIPK1 inhibitors for neurodegenerative and inflammatory diseases [1]. The exemplified compounds in this patent feature distinct fused ring systems (5- to 6-membered rings fused to the triazole core) that differ fundamentally from the indole-3-carboxamide side chain of the target compound. While the RIPK1 series demonstrates low nanomolar potency in cellular necroptosis assays (e.g., EC₅₀ = 2.2 μM for a representative compound, though more potent analogs are described), the target compound's structure places it outside the SAR envelope of this patent, meaning its RIPK1 activity, if any, remains uncharacterized.

RIPK1 necroptosis kinase selectivity

Physicochemical Differentiation from 8-Ethoxy and 8-Pyrrolidinyl Analogs

Vendor datasheets indicate that close analogs such as N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide and N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide are designed with modified solubility and permeability characteristics . The 8-hydroxy group in the target compound introduces a hydrogen bond donor that increases topological polar surface area (tPSA) relative to the 8-ethoxy analog, potentially reducing membrane permeability. Without experimental logP or PAMPA data, however, these are computational predictions only.

Solubility permeability drug-likeness

Recommended Application Scenarios for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide Based on Available Evidence


Scaffold-Hopping Library Design for Kinase Inhibitor Discovery

The triazolo[4,3-a]pyrazine core is a validated privileged scaffold for kinase inhibition, as demonstrated by the c-Met and VEGFR-2 inhibitor series (IC₅₀ 48 nM for c-Met) [1]. This compound, with its indole-3-carboxamide side chain, can serve as a starting point for scaffold-hopping libraries aimed at exploring novel kinase selectivity profiles, provided that in-house biochemical profiling is performed.

Negative Control Chemistry for RIPK1 and c-Met Screening Cascades

Given the structural divergence from both the Merck RIPK1 series (fused triazoles) [1] and the OUCI c-Met series (pyridazinone-containing) [2], this compound may be useful as a negative control to confirm assay specificity when screening focused libraries built around these particular chemotypes.

Physicochemical Benchmarking Against 8-Alkoxy and 8-Pyrrolidinyl Congeners

The 8-hydroxy substitution provides a distinct hydrogen-bonding pattern relative to 8-ethoxy or 8-pyrrolidinyl analogs. Procurement for parallel physicochemical profiling (logD, kinetic solubility, PAMPA) alongside these analogs can establish experimentally whether the hydroxyl group confers solubility advantages at the expense of permeability, informing lead optimization decisions [1].

Quote Request

Request a Quote for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.